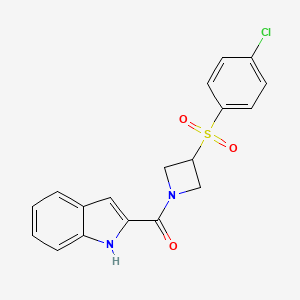

(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

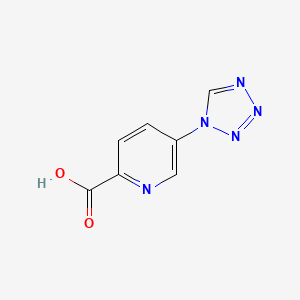

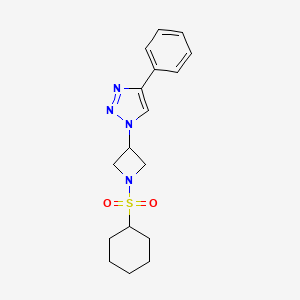

The molecular structure of this compound includes an indole nucleus, a sulfonyl group attached to a 4-chlorophenyl group, and an azetidin-1-yl group. Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds .Physical And Chemical Properties Analysis

This compound is a solid with a molecular weight of 374.84. Further physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique

Peptidomimetic Chemistry

Azetidines are known for their role as amino acid surrogates in peptidomimetic chemistry. The presence of the 4-chlorobenzenesulfonyl group in the compound can enhance its ability to mimic peptide bonds. This is particularly useful in the development of new pharmaceuticals that can resist enzymatic degradation, which is a common limitation of peptide-based drugs .

Catalytic Processes

The azetidine ring is a valuable player in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. The compound could potentially be involved in catalysis, leading to the creation of new materials or chemicals through these reactions .

Ring-Opening Reactions

Due to the strained nature of the azetidine ring, compounds like “2-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1H-indole” are excellent candidates for ring-opening reactions. These reactions are pivotal in synthesizing various biologically active molecules and could be exploited for the synthesis of complex natural products .

Heterocyclic Synthons

Azetidines serve as versatile heterocyclic synthons in the synthesis of functionally decorated heterocyclic compounds. The compound’s structural features make it suitable for creating diverse heterocycles, which are essential in drug discovery and development .

Aza-Michael Addition Reactions

The compound can undergo aza-Michael addition reactions with NH-heterocycles, leading to the formation of new azetidine and oxetane amino acid derivatives. These derivatives have potential applications in medicinal chemistry, given their unique physicochemical properties .

Photocycloaddition Reactions

The aza Paternò–Büchi reaction is a [2+2] photocycloaddition reaction that can be used to synthesize functionalized azetidines. This compound, with its reactive azetidine ring, could be a candidate for such reactions, which are instrumental in creating compounds with novel properties .

Orientations Futures

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

The compound contains an azetidine moiety, which is synthesized through the aza paternò–büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . The compound also contains an indole moiety, which is known to undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

It has been reported that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3S/c19-13-5-7-14(8-6-13)25(23,24)15-10-21(11-15)18(22)17-9-12-3-1-2-4-16(12)20-17/h1-9,15,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQYDSBGIDDDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)

![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)